molecular formula C19H28N2O3 B6705730 N-[(2-methyl-4-propoxyphenyl)methyl]-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide

N-[(2-methyl-4-propoxyphenyl)methyl]-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide

Cat. No.: B6705730
M. Wt: 332.4 g/mol
InChI Key: PVKDRZMFQNJLSD-UHFFFAOYSA-N
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Description

N-[(2-methyl-4-propoxyphenyl)methyl]-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide is a synthetic organic compound known for its unique spirocyclic structure. This compound features a spiro[4.4]nonane core, which is a bicyclic system where two rings share a single atom. The presence of an oxazolidine ring and a carboxamide group further enhances its chemical complexity and potential for diverse reactivity.

Properties

IUPAC Name

N-[(2-methyl-4-propoxyphenyl)methyl]-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3/c1-3-9-24-17-5-4-16(15(2)11-17)12-20-18(22)21-8-6-19(13-21)7-10-23-14-19/h4-5,11H,3,6-10,12-14H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKDRZMFQNJLSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1)CNC(=O)N2CCC3(C2)CCOC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methyl-4-propoxyphenyl)methyl]-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide typically involves multiple steps:

    Formation of the Spirocyclic Core: The spiro[4.4]nonane core can be synthesized through a cyclization reaction involving a suitable diol and a ketone under acidic conditions.

    Introduction of the Oxazolidine Ring: The oxazolidine ring is introduced via a condensation reaction between an amino alcohol and an aldehyde or ketone.

    Attachment of the Propoxyphenyl Group: This step involves the alkylation of the spirocyclic core with 2-methyl-4-propoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Carboxamide Group: The final step is the amidation reaction, where the carboxylic acid derivative of the spirocyclic compound reacts with an amine to form the carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic steps for large-scale operations. This includes using continuous flow reactors for better control of reaction conditions, employing catalysts to increase yield and selectivity, and implementing purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methyl-4-propoxyphenyl)methyl]-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the propoxyphenyl group, where the propoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amines and other reduced forms of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2-methyl-4-propoxyphenyl)methyl]-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules due to its unique spirocyclic structure.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(2-methyl-4-propoxyphenyl)methyl]-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-methyl-4-ethoxyphenyl)methyl]-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide
  • N-[(2-methyl-4-butoxyphenyl)methyl]-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide

Uniqueness

N-[(2-methyl-4-propoxyphenyl)methyl]-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide is unique due to its specific propoxyphenyl substitution, which can influence its chemical reactivity and biological activity compared to other similar compounds with different alkoxy groups.

This detailed overview provides a comprehensive understanding of N-[(2-methyl-4-propoxyphenyl)methyl]-2-oxa-7-azaspiro[44]nonane-7-carboxamide, covering its synthesis, reactions, applications, and comparisons with similar compounds

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